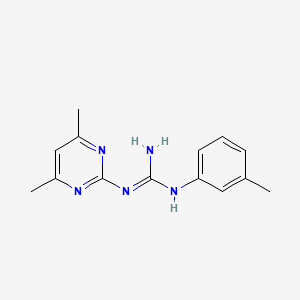![molecular formula C28H30N4O5 B2615429 2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351595-33-9](/img/structure/B2615429.png)
2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a highly specialized chemical compound with a complex structure that combines elements of benzimidazole, phenoxymethyl, piperidine, and pyridine. This compound is of interest in various scientific fields, including medicinal chemistry, pharmacology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzimidazole Core: : Starting with o-phenylenediamine and formic acid to create the benzimidazole nucleus.
Phenoxymethyl Substitution: : Introducing the phenoxymethyl group through a nucleophilic substitution reaction with chloromethylphenyl ether.
Piperidine Attachment: : The pyridin-2-ylmethylpiperidine segment is synthesized separately and then attached via alkylation.
Oxalate Formation: : The final step involves the reaction with oxalic acid to produce the oxalate salt form.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above steps to maximize yield and purity. This includes the use of automated reactors, continuous flow processes, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The benzimidazole core can undergo oxidation reactions to form N-oxides.
Reduction: : The pyridine ring can be reduced to piperidine under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, catalytic hydrogenation.
Substituting agents: : Halides, nucleophiles like thiols and amines.
Major Products
N-oxides from oxidation.
Reduced piperidine derivatives.
Various substituted benzimidazoles from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate has diverse applications:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: : Examined for its pharmacological properties, particularly in the treatment of neurological and inflammatory disorders.
Industry: : Employed in the development of new materials with specialized properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects is multi-faceted:
Molecular Targets: : It can interact with GABA receptors, ion channels, and enzymes.
Pathways Involved: : The compound modulates signaling pathways, including the MAPK/ERK and NF-κB pathways, which are crucial for cell proliferation and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(phenoxymethyl)-1H-benzimidazole
1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzimidazole
Phenoxymethylpiperidine
Uniqueness
What sets 2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate apart is its multifunctional scaffold, which enables it to interact with multiple biological targets and undergo various chemical transformations. This makes it a valuable compound for both research and practical applications.
Have you encountered or worked with this compound before? Your personal take on it could add an interesting dimension!
Eigenschaften
IUPAC Name |
oxalic acid;2-(phenoxymethyl)-1-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O.C2H2O4/c1-2-9-23(10-3-1)31-20-26-28-24-11-4-5-12-25(24)30(26)18-21-13-16-29(17-14-21)19-22-8-6-7-15-27-22;3-1(4)2(5)6/h1-12,15,21H,13-14,16-20H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDSZBQNDKTWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)CC5=CC=CC=N5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

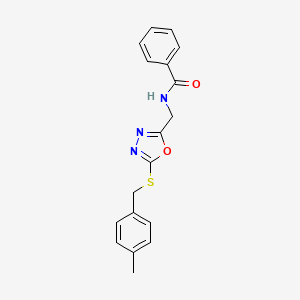
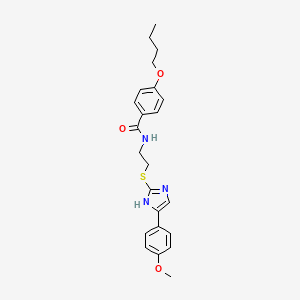
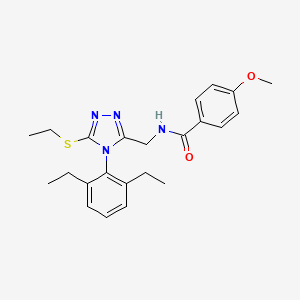
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2615353.png)
![3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615355.png)
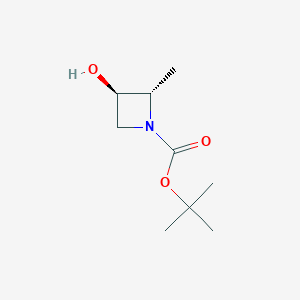
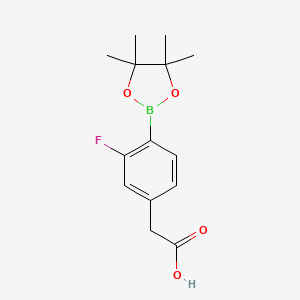
![(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/new.no-structure.jpg)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2615360.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2615363.png)
![1-(4-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2615364.png)
![N-(3,4-dimethylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2615367.png)
